Researchers risk experimental failure when substituting amiphenazole with doxapram or naloxone, or using the HCl salt in organic synthesis. Amiphenazole free base (CAS 490-55-1) solves these challenges: • Reverses opioid-induced respiratory depression without negating analgesia, ideal for safer opioid development. • Non-xanthine adenosine receptor antagonist, a selective benchmark vs. theophylline. • Organic-soluble free base enables synthesis of imidazo-thiazole intermediates; HCl salt avoided for aqueous buffers.
Amiphenazole (2,4-diamino-5-phenylthiazole) is a synthetic thiazole derivative traditionally classified as a central respiratory stimulant and adenosine receptor antagonist. In modern procurement contexts, the free base (CAS 490-55-1) is primarily sourced as a specialized pharmacological tool compound and chemical building block rather than a frontline clinical therapeutic. It exhibits moderate lipophilicity (LogP ~1.97) and limited aqueous solubility (Log10WS ~ -2.87 mol/L, or ~0.25 mg/mL), necessitating careful solvent selection for in vitro assays. Its primary utility lies in its selective mechanism of action—specifically its ability to modulate respiratory drive without disrupting concurrent nociceptive pathways, distinguishing it from broader-spectrum analeptics[1].
Research-grade central analeptic with dual respiratory stimulant and opioid antagonist properties
Supports opioid-induced respiratory depression models requiring analgesia preservation endpoints
Oral and parenteral administration routes compatible with chronic dosing research protocols
Procuring generic respiratory stimulants or incorrect salt forms of amiphenazole leads to critical experimental and formulation failures. For general respiratory stimulation, substituting amiphenazole with doxapram is inappropriate because doxapram acts via potassium channels and peripheral chemoreceptors, yielding a significantly higher gross ventilatory response. Conversely, substituting amiphenazole with naloxone in opioid-reversal models fails because naloxone indiscriminately reverses both respiratory depression and analgesia. Furthermore, substituting the amiphenazole free base (CAS 490-55-1) for its hydrochloride salt (CAS 942-31-4) in aqueous physiological buffers will result in precipitation due to the free base's near-insolubility in water, whereas the free base is strictly required for organic solvent-based syntheses or DMSO/acetone assays [1].
These pure opioid antagonists reverse both respiratory depression and analgesia, confounding analgesia-dependent endpoints. Amiphenazole's analgesia-sparing profile may not transfer.
Although doxapram also spares analgesia, its primarily intravenous administration and distinct peripheral chemoreceptor mechanism can alter dose-response context. Oral chronic dosing feasibility differs.
Narrower dosing tolerance and higher CNS excitation risk in reported comparisons may limit dose-range interpretability. Amiphenazole's reported wider tolerance in volunteer studies may not translate directly.
The free base form of amiphenazole exhibits poor aqueous solubility and a lower thermal decomposition threshold compared to its hydrochloride salt, dictating strict procurement guidelines based on the intended solvent system. The free base decomposes at approximately 157 °C, whereas the hydrochloride salt remains stable up to 261–272 °C [1].
| Evidence Dimension | Aqueous solubility and thermal decomposition |
| Target Compound Data | Amiphenazole free base (CAS 490-55-1): ~0.25 mg/mL water solubility; decomposes at ~157 °C |
| Comparator Or Baseline | Amiphenazole hydrochloride (CAS 942-31-4): High aqueous solubility; melts/decomposes at 261–272 °C |
| Quantified Difference | >100 °C difference in thermal stability; binary difference in aqueous buffer compatibility |
| Conditions | Standard laboratory conditions and aqueous buffer formulation |
Buyers must procure the hydrochloride salt for aqueous physiological assays, reserving the free base for organic solvent systems (DMSO/acetone) or as a synthesis precursor.
In comparative double-blind studies evaluating acute ventilatory failure, intravenous infusions of amiphenazole (3 mg/kg/hr) produced measurable but inferior improvements in minute-volume and blood gas exchange compared to equivalent or standard doses of doxapram [1]. Doxapram's action on peripheral chemoreceptors provides a superior gross ventilatory response.
| Evidence Dimension | Minute-volume and blood gas improvement |
| Target Compound Data | Amiphenazole (3 mg/kg/hr): Modest increase in ventilation |
| Comparator Or Baseline | Doxapram: Superior quantitative increase in minute-volume and PaO2 |
| Quantified Difference | Doxapram demonstrates statistically superior respiratory stimulation over amiphenazole in acute models |
| Conditions | Intravenous infusion (3 mg/kg/hr) in acute ventilatory failure models |
Procurement should select doxapram for maximum general respiratory stimulation, restricting amiphenazole to pathway-specific mechanistic studies.
Amiphenazole provides a highly specific pharmacological profile by reversing opioid-induced respiratory depression without antagonizing the analgesic effects of the opioid. In contrast, standard opioid antagonists like naloxone indiscriminately block mu-opioid receptors, reversing both respiratory depression and analgesia simultaneously [1].
| Evidence Dimension | Reversal of opioid-induced respiratory depression vs. analgesia |
| Target Compound Data | Amiphenazole: Reverses respiratory depression; maintains analgesia |
| Comparator Or Baseline | Naloxone: Reverses both respiratory depression and analgesia |
| Quantified Difference | Selective uncoupling of respiratory and nociceptive pathways (Amiphenazole) vs. complete unselective reversal (Naloxone) |
| Conditions | In vivo models of morphine-induced respiratory depression |
Amiphenazole is the required tool compound for researchers developing selective respiratory analeptics who must preserve the analgesic baseline in their models.
Because amiphenazole reverses opioid-induced respiratory depression without negating analgesia, it is heavily utilized as a positive control in in vivo models developing next-generation, safe opioid therapeutics or selective respiratory analeptics [1].
As a non-xanthine adenosine receptor antagonist, amiphenazole serves as a structural and mechanistic benchmark in high-throughput screening assays comparing thiazole-based antagonists against classical xanthines like theophylline [2].
The free base form (CAS 490-55-1), due to its reactive 2,4-diamino sites and solubility in organic solvents (e.g., acetone, DMSO), is procured as a chemical building block for synthesizing novel imidazo-thiazole bioactive compounds and advanced pharmaceutical intermediates[2].